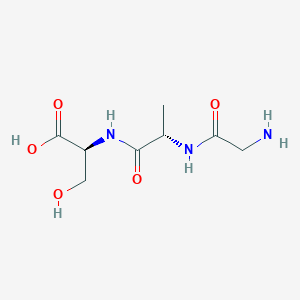
Acenaphtho(1,2-b)pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphtho(1,2-b)pyrazin-8-amine is a heterocyclic compound that features a fused ring system combining acenaphthene and pyrazine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acenaphtho(1,2-b)pyrazin-8-amine can be synthesized through multicomponent reactions involving acenaphthoquinone derivatives. One common method involves the reaction of acenaphthoquinone with amines and other reagents under specific conditions. For example, a one-pot synthesis method involves the reaction of (acenaphthylen-1-yloxy)trimethylsilane with aldehydes and isocyanides in the presence of a silica-supported ionic liquid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of efficient polymeric catalysts and ionic liquids in one-pot synthesis reactions suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acenaphtho(1,2-b)pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Acenaphtho(1,2-b)pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of acenaphtho(1,2-b)pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. These interactions can lead to various biological effects, such as anticancer or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthoquinone: A related compound used in the synthesis of various heterocyclic compounds.
Acenaphtho(1,2-b)pyrrole: Another fused ring system with potential biological activities.
Acenaphtho(1,2-b)indole: Known for its anticancer and anti-inflammatory properties .
Uniqueness
Acenaphtho(1,2-b)pyrazin-8-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
74833-37-7 |
|---|---|
Molekularformel |
C14H9N3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
11,14-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaen-12-amine |
InChI |
InChI=1S/C14H9N3/c15-11-7-16-13-9-5-1-3-8-4-2-6-10(12(8)9)14(13)17-11/h1-7H,(H2,15,17) |
InChI-Schlüssel |
TWMJTZJFYUYBSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=NC=C(N=C4C3=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)




